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Aclonifen-d5

Cat. No.: B1155089
M. Wt: 269.7
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Description

Theoretical Framework for Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique used to track the passage of a substance through a system. wikidoc.org It involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. scielo.org.mx This difference in mass allows the labeled molecule to be distinguished from its non-labeled counterpart. scielo.org.mx Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a common choice for isotopic labeling. scielo.org.mxsimsonpharma.com

The key principle behind using deuterated compounds is that they are chemically almost identical to their hydrogen-containing (protium) analogs. wikidoc.org They participate in the same chemical reactions and interactions. wikidoc.org However, the increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. scielo.org.mx This effect is particularly noticeable when the breaking of a carbon-hydrogen bond is the rate-determining step of a reaction. The carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond. scielo.org.mx

In analytical techniques such as mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification. wikidoc.org In nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium alters the spectrum, which can help in structure elucidation and tracking molecular pathways. simsonpharma.comtcichemicals.com

Role of Deuterated Compounds in Enhancing Analytical Precision and Methodological Robustness

Deuterated compounds, such as Aclonifen-d5, are invaluable for improving the precision and reliability of analytical methods, particularly in chromatography and mass spectrometry. clearsynth.comthalesnano.com They are frequently used as internal standards. thalesnano.comveeprho.com An internal standard is a known amount of a compound added to a sample before analysis. It helps to correct for the loss of the analyte during sample preparation and analysis, as well as for variations in instrument response. clearsynth.com

The ideal internal standard behaves identically to the analyte during extraction, cleanup, and analysis. clearsynth.com Deuterated analogs are nearly perfect for this role because their physical and chemical properties are very similar to the non-labeled analyte. thalesnano.com They elute at nearly the same time in chromatographic systems and exhibit similar ionization efficiency in mass spectrometry. clearsynth.comveeprho.com However, due to their higher mass, they are easily distinguished from the analyte by the mass spectrometer. thalesnano.com

This use of deuterated internal standards allows for:

Accurate Quantification: By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate concentration of the analyte in the sample can be determined. clearsynth.com

Compensation for Matrix Effects: Complex samples, such as soil or biological tissues, contain various substances that can interfere with the analysis, either enhancing or suppressing the analyte's signal. A deuterated internal standard experiences these "matrix effects" to the same extent as the analyte, allowing for effective correction. clearsynth.com

Improved Method Validation: The use of deuterated standards helps to ensure that an analytical method is robust, reliable, and reproducible across different samples and conditions. clearsynth.com

Contextualization of this compound within Environmental and Agrochemical Research

Aclonifen (B195272) is a diphenyl ether herbicide used to control a variety of weeds in crops like sunflowers, potatoes, and cereals. chemicalbook.comwikipedia.orgsigmaaldrich.cn It functions by inhibiting carotenoid synthesis and protoporphyrinogen (B1215707) oxidase. chemicalbook.comwikipedia.org Due to its widespread use, it is essential to monitor its presence and persistence in the environment, including in soil, water, and food products. nih.govaloki.hubayer.com

This compound, specifically 2-Chloro-6-nitro-3-(phenoxy-d5)benzenamine, is the deuterated form of Aclonifen where the five hydrogen atoms on the phenoxy ring are replaced by deuterium atoms. lgcstandards.comlgcstandards.com This makes it an ideal internal standard for the quantitative analysis of Aclonifen residues. veeprho.comcymitquimica.com In environmental and agrochemical research, this compound is used to develop and validate sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for detecting trace levels of Aclonifen. smolecule.comresearchgate.netthermoscientific.com These methods are crucial for ensuring food safety, assessing environmental contamination, and understanding the herbicide's fate and behavior in different environmental compartments. bayer.comhpc-standards.com

Physicochemical Properties of Aclonifen and this compound

PropertyAclonifenThis compound
Molecular Formula C₁₂H₉ClN₂O₃ chemsrc.comC₁₂H₄D₅ClN₂O₃ cdnisotopes.com
Molecular Weight 264.66 g/mol chemsrc.com269.7 g/mol lgcstandards.com
CAS Number 74070-46-5 chemsrc.com2469279-06-7 cdnisotopes.com
Appearance Yellow Solid cdnisotopes.comapvma.gov.auLight yellow to yellow solid lgcstandards.com
Melting Point 81-81.5 °C chemicalbook.comcdnisotopes.comNot explicitly available, but parent compound is 80-81°C cdnisotopes.com
Water Solubility 1.4 - 2.5 mg/L cdnisotopes.comapvma.gov.auNo data available
LogP (octanol/water) 4.04 - 4.7271 chemicalbook.comcdnisotopes.comNo data available

Properties

Molecular Formula

C₁₂H₄D₅ClN₂O₃

Molecular Weight

269.7

Synonyms

2-Chloro-6-nitro-3-phenoxybenzenamine-d5;  2-Chloro-6-nitro-3-phenoxyaniline-d5;  Bandren-d5;  Bandur-d5;  CME 127-d5;  KUB 3359-d5; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Aclonifen D5

Regiospecific Deuteration Strategies for Aclonifen-d5

The synthesis of this compound requires the specific placement (regioselectivity) of five deuterium (B1214612) atoms onto the phenoxy ring of the Aclonifen (B195272) structure. The established synthesis of unlabeled Aclonifen serves as a blueprint for its deuterated analogue. wikipedia.org

The common industrial synthesis of Aclonifen involves a multi-step process: wikipedia.org

Nitration: 1,2,3-trichlorobenzene (B84244) is nitrated to produce 2,3,4-trichloronitrobenzene (B101362). wikipedia.orgchemicalbook.com

Amination: The 2,3,4-trichloronitrobenzene intermediate is then reacted with ammonia, typically in a solvent like dimethyl sulfoxide, to form 2,3-dichloro-6-nitroaniline (B1587157). wikipedia.orggoogle.com

Etherification: The final key step is a copper-catalyzed Ullmann ether synthesis, where the 2,3-dichloro-6-nitroaniline is treated with potassium phenolate (B1203915) to form the diphenyl ether linkage, yielding Aclonifen. wikipedia.orgrsc.orgorganic-chemistry.org

To produce this compound, where the five deuterium atoms are located on the phenoxy ring, a deuterated precursor is introduced during the etherification step. Specifically, phenol-d5 (B121304) (where all five hydrogens on the benzene (B151609) ring are replaced with deuterium) is used in place of standard phenol (B47542) to create deuterated potassium phenolate. This labeled phenolate then reacts with the 2,3-dichloro-6-nitroaniline intermediate. The Ullmann condensation proceeds as it would for the unlabeled compound, effectively incorporating the intact deuterated phenyl group into the final this compound molecule. This strategy ensures the regiospecific placement of the deuterium labels exclusively on the phenoxy moiety.

Table 1: Synthetic Approach for Aclonifen vs. This compound

Reaction StepReactants for AclonifenReactants for this compoundKey Transformation
Nitration1,2,3-Trichlorobenzene1,2,3-TrichlorobenzeneAddition of a nitro group.
Amination2,3,4-Trichloronitrobenzene, Ammonia2,3,4-Trichloronitrobenzene, AmmoniaSubstitution of a chlorine atom with an amine group.
Etherification (Ullmann Condensation)2,3-Dichloro-6-nitroaniline, Potassium Phenolate2,3-Dichloro-6-nitroaniline, Potassium Phenolate-d5 Formation of the diphenyl ether linkage with either a standard or a deuterated phenoxy group. wikipedia.org

Characterization of Isotopic Purity and Enrichment Techniques for this compound

After synthesis, it is critical to verify the isotopic purity and the degree of deuterium enrichment in the this compound product. Determining the purity of deuterated compounds is essential for their use as internal standards in mass spectrometry-based quantitative analyses. rsc.org A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is a primary technique for quantifying isotopic enrichment. When coupled with a separation method like liquid chromatography (LC), LC-HRMS can accurately determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). rsc.orgresearchgate.net The high resolving power of the mass spectrometer allows it to distinguish between the molecular ion of the fully deuterated this compound and any partially deuterated species (e.g., d4, d3) or remaining unlabeled (d0) compound. researchgate.netalmacgroup.com By integrating the signal intensity for each of these mass peaks, a precise calculation of the isotopic enrichment percentage can be achieved. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS quantifies the level of deuteration, NMR spectroscopy is used to confirm the structural integrity and the specific location of the deuterium atoms. rsc.orgnih.gov In a standard ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring should be absent or significantly diminished, confirming that deuteration occurred at the desired positions. nih.gov Conversely, a ²H NMR (deuterium NMR) spectrum will show signals only at the chemical shifts corresponding to the deuterated positions, providing direct evidence and confirmation of the labeling site. cdnsciencepub.comsigmaaldrich.com

Table 2: Analytical Techniques for Isotopic Purity Characterization

TechniquePrimary PurposeInformation ObtainedPrinciple of Analysis
LC-HRMSQuantification of Isotopic EnrichmentPercentage of d5, d4, d3, etc., isotopologues; Overall isotopic purity. almacgroup.comSeparates this compound from impurities, then measures the precise mass-to-charge ratio to differentiate and quantify molecules with different numbers of deuterium atoms. rsc.orgresearchgate.net
¹H NMRConfirmation of Labeling PositionStructural integrity; Location of deuterium atoms by observing the absence of proton signals. nih.govDetects signals from protons. The disappearance of signals from the phenoxy ring confirms successful D-for-H substitution.
²H NMRDirect Detection of DeuteriumDirect confirmation of deuterated positions and their chemical environment. cdnsciencepub.comsigmaaldrich.comDetects signals specifically from deuterium nuclei, confirming the presence and location of the labels on the aromatic ring.

Advancements in Derivatization Methodologies for this compound for Enhanced Analytical Performance

While Aclonifen and its deuterated standard can be analyzed directly using sensitive methods like LC-MS/MS, derivatization is a chemical strategy that can be employed to improve analytical performance for other techniques, such as Gas Chromatography (GC). mdpi.comdntb.gov.ua Anilines and related compounds can be challenging to analyze by GC due to their polarity and potential for thermal degradation. chromatographyonline.comthermofisher.com Derivatization converts the analyte into a less polar, more volatile, and more thermally stable form, leading to better chromatographic peak shape and sensitivity.

For this compound, the primary target for derivatization is the free amine (-NH₂) group. Various reagents can react with this functional group to create a derivative suitable for GC-MS analysis.

Potential Derivatization Strategies:

Acylation: Reagents like 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate react with the aniline (B41778) group to form stable amide derivatives. nih.govnih.gov These derivatives are often more volatile and exhibit clean fragmentation patterns in mass spectrometry.

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used to derivatize active hydrogens on amines. This replaces the amine protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, which significantly increases volatility and improves chromatographic behavior.

Alkylation/Arylation: Reagents like pentafluorobenzaldehyde (B1199891) can react with the amine to form a Schiff base, which is amenable to GC analysis. sci-hub.se

The choice of derivatization agent depends on the specific requirements of the analytical method and the matrix being studied. For this compound, such a step could enhance its utility in multi-residue methods that rely on GC-MS and require the analysis of a wide range of pesticides with varying chemical properties.

Table 3: Potential Derivatization Agents for the Amine Group of this compound

Derivatization Agent ClassExample ReagentTarget Functional GroupPurpose for Analysis (Primarily GC-MS)
Acylating Agents4-Carbethoxyhexafluorobutyryl chloride nih.govPrimary Amine (-NH₂)Increases thermal stability and volatility; creates a derivative with a characteristic mass spectrum.
Silylating AgentsBSTFA or MTBSTFAPrimary Amine (-NH₂)Reduces polarity and increases volatility for improved gas chromatographic separation.
AldehydesPentafluorobenzaldehyde (PFBAY) sci-hub.sePrimary Amine (-NH₂)Forms a stable Schiff base, making the molecule more suitable for GC analysis.

Advanced Analytical Applications of Aclonifen D5 in Environmental and Agricultural Sciences

Development and Validation of Chromatographic-Mass Spectrometric Methods Using Aclonifen-d5 as an Internal Standard

The development and validation of robust analytical methods are fundamental to accurately quantify pesticide residues in various matrices. ijrar.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are principal techniques for this purpose, and the use of a stable isotope-labeled internal standard like this compound is a cornerstone of best practice. scioninstruments.comzefsci.com

An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. lgcstandards.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com Since this compound is chemically identical to Aclonifen (B195272), it behaves similarly during extraction, cleanup, and chromatographic separation. lgcstandards.com However, due to its higher mass, it is distinguishable by the mass spectrometer, allowing for a precise relative response measurement that corrects for analytical variability. lgcstandards.com

Method validation ensures that an analytical procedure is fit for its intended purpose. ijrar.com Key validation parameters include selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). zefsci.com For instance, a method for determining Aclonifen in agricultural products using gas chromatography with an electron capture detector (GC-ECD) was validated with recovery studies at three different concentration levels, achieving recoveries between 74.3% and 95.0% with relative standard deviations (RSDs) below 8%. researchgate.net The limit of quantification (LOQ) for this method was established at 0.005 mg/kg. researchgate.net In multi-residue methods like the QuEChERS procedure, which is widely used for fruits and vegetables, internal standards are added at the beginning of the extraction process to ensure accuracy throughout the complex workflow. eurl-pesticides.euwaters.comhpst.cz

Optimizing Matrix Effect Compensation with this compound in Complex Environmental Samples

A significant challenge in analyzing trace-level contaminants in environmental samples such as soil, water, sediment, and agricultural products is the "matrix effect." mdpi-res.com The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement and, consequently, inaccurate quantification. zefsci.commdpi-res.com

The use of an isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. mdpi-res.com Because this compound has the same physicochemical properties and chromatographic retention time as the native Aclonifen, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively nullified, leading to highly accurate and reliable quantification. lgcstandards.com

A study investigating pesticides in pond sediments highlighted the use of a suite of deuterated internal standards, including this compound, to accurately quantify target analytes in complex sediment and water matrices. mdpi.com The internal standards were added to the samples before the extraction and cleanup steps to account for both matrix effects and variations in recovery. mdpi.com This approach is critical when dealing with diverse sample types, from wastewater to dietary supplements, where matrix components can significantly interfere with the analysis. duq.edu The effectiveness of this compensation is often evaluated during method validation by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard.

Table 1: Example of Matrix Effect and Recovery Data for Pesticide Analysis (Note: This table is illustrative, based on typical performance data from multi-residue methods. Specific values for Aclonifen would be determined during method validation.)

MatrixAnalyte Concentration (spiked)Recovery without IS (%)Recovery with IS (%)Matrix Effect (%)
River Water 10 ng/L6598-35
Soil 50 µg/kg58102-42
Wheat Straw 0.05 mg/kg13599+35
Cattle Urine 20 ng/mL72101-28

Quantification of Aclonifen and its Environmental Metabolites utilizing this compound

Aclonifen, like many pesticides, can degrade in the environment to form various metabolites. For a comprehensive risk assessment, it is often necessary to quantify not only the parent compound but also its significant degradation products. apvma.gov.au Analytical methods are therefore developed to simultaneously measure Aclonifen and its metabolites. researchgate.net

Metabolism studies in wheat have identified several metabolites, with one notable compound being the malonylglucosidyl conjugate of RPA407074 (also referred to as M-01 or Metabolite D5), which was found at significant levels in wheat forage. apvma.gov.au While this compound is the perfect internal standard for quantifying Aclonifen, its use for metabolites depends on the structural similarity. For metabolites that are structurally very close to the parent compound, this compound can sometimes serve as a surrogate internal standard. However, for metabolites with significant structural differences, ideally, their own corresponding isotope-labeled standards would be used for the most accurate quantification.

Analytical methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been validated for the determination of both Aclonifen and its metabolites in various commodities, including those of animal origin like milk, muscle, and liver. apvma.gov.au These methods are crucial for establishing residue definitions and maximum residue limits (MRLs) in food products. apvma.gov.au

Table 2: Analytes in a Typical Residue Analysis Method for Aclonifen

Compound TypeAnalyte NameTypical LOQ (Water)Typical LOQ (Soil/Crop)
Parent Herbicide Aclonifen10 ng/L aquaref.fr0.005 mg/kg researchgate.net
Metabolite Metabolite D5 (malonylglucoside conjugate)Not specifiedNot specified apvma.gov.au
Metabolite Aclonifen-aniline (degradation product)Not specifiedNot specified

Application of Isotope Dilution Mass Spectrometry for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of the highest metrological quality, providing exceptional accuracy and precision. speciation.netuns.ac.id This technique is a more advanced application of using isotope-labeled internal standards. In IDMS, a known amount of the labeled compound (e.g., this compound) is added to the sample, and the measurement is based on the altered isotope ratio of the analyte. speciation.netepa.gov

The core principle of IDMS is that after adding the labeled "spike" and allowing it to equilibrate with the sample, the ratio of the native analyte to the labeled analyte is measured by the mass spectrometer. speciation.net This ratio is independent of sample volume, extraction efficiency, or instrument drift after the point of spiking, thereby eliminating many sources of analytical error. speciation.netuns.ac.id This makes IDMS particularly powerful for certifying reference materials and for analyses that demand the highest level of confidence. mdpi-res.com

The U.S. EPA Method 1625 is a classic example of an isotope dilution method for the analysis of semivolatile organic compounds in wastewater. epa.gov The method explicitly states that the labeled compounds serve to correct the variability of the entire analytical technique. epa.gov The use of IDMS with GC-MS/MS or LC-MS/MS provides measurements with a higher level of accuracy and precision compared to calibration curves, especially at low concentrations. duq.edu While not always practical for high-throughput screening, its application is invaluable for reference measurements and complex toxicological studies.

Utilization of this compound in Method Development for Emerging Contaminants

The analytical workflows developed and validated for established pesticides like Aclonifen, using their corresponding labeled internal standards, provide a robust framework for tackling the analysis of "emerging contaminants." Emerging contaminants are pollutants that are not currently covered by existing regulations and are often candidates for future regulation. thermofisher.com

Multi-residue methods are frequently designed to screen for hundreds of compounds at once, including legacy pesticides, newly registered pesticides, and other chemicals of concern. waters.com In a study analyzing 170 pesticide-related compounds in human hair, a mix of deuterated internal standards, including Atrazine-d5 and Simazine-d10, was used to ensure accurate quantification across a broad range of analytes. nih.gov Similarly, a study on emerging contaminants in environmental samples using GC-APCI-QTOF-MS used Atrazine-d5 as a general internal standard to correct for variations. nih.gov

Environmental Fate and Transport Dynamics of Aclonifen D5

Sorption and Desorption Behavior in Diverse Soil and Sediment Matrices

The mobility of aclonifen-d5 in the terrestrial environment is significantly limited by its strong adsorption to soil and sediment particles. Studies conducted on the parent compound, aclonifen (B195272), across a variety of soil types, have consistently demonstrated very strong adsorption, leading to its classification as immobile in soil. herts.ac.uk This binding is primarily influenced by the organic carbon content of the soil.

Freundlich adsorption/desorption studies on aclonifen have been carried out in multiple soils with varying organic carbon content, pH, and clay content. The Freundlich adsorption coefficients (Kf) were found to range from 59 to 265 L/kg, with a mean of 125 L/kg. apvma.gov.au When normalized for organic carbon content, the Koc values ranged from 4,140 to 10,612 L/kg, with a geometric mean of 5,727 L/kg, indicating very high sorption potential. apvma.gov.aubayer.com The Freundlich exponent (1/n) values were typically below 1.0, with a mean of 0.88, suggesting that adsorption becomes stronger as the concentration of the compound in the soil solution decreases. apvma.gov.aubayer.com

Column leaching studies corroborate these findings, showing that the vast majority (92% to 98%) of applied aclonifen remains in the top layer of the soil column. apvma.gov.au The strong binding to soil particles means that transport via runoff and erosion is a more likely pathway for entering aquatic systems than leaching through the soil profile into groundwater. bayer.com In aquatic systems, it rapidly dissipates from the water column by adsorbing to sediment. bayer.com

Table 1: Soil Adsorption and Mobility Parameters for Aclonifen Data presented is for the parent compound, Aclonifen, and is considered representative for this compound.

ParameterValueInterpretationSource
Freundlich Adsorption Coefficient (Kf)59 - 265 L/kgStrong Adsorption apvma.gov.au
Organic Carbon-Normalized Adsorption Coefficient (Koc)4,140 - 10,612 L/kgVery High Sorption, Immobile apvma.gov.aubayer.com
Freundlich Exponent (1/n)~0.88Non-linear, concentration-dependent adsorption apvma.gov.aubayer.com

Photolytic and Hydrolytic Degradation Pathways of this compound in Aquatic Systems

In aquatic environments, the degradation of this compound is influenced by both photolysis and hydrolysis, although it is generally stable under abiotic conditions.

Hydrolysis: Aclonifen is stable to hydrolysis in buffered solutions at pH levels of 5, 7, and 9, even at elevated temperatures (22 to 70°C). apvma.gov.au This indicates that hydrolytic degradation is not a significant dissipation pathway for this compound in natural aquatic systems.

Photolysis: Photolytic degradation in water does occur, but at a slow rate. apvma.gov.aubayer.com In a study conducted in a sterile pH 7 buffer solution, up to 88% of the applied aclonifen was still present after 16 days of irradiation, which is equivalent to 30 days of natural sunlight. bayer.com The calculated photolysis half-life (DT50) in one study was 197 days. apvma.gov.au However, when modeled for specific latitudes, such as 52°N, the DT50 values were estimated to be much shorter, ranging from 8.3 days in the summer to 58 days in the winter, highlighting the influence of seasonal light intensity. apvma.gov.au The degradation process primarily involves hydroxylation and does not result in the formation of major metabolites exceeding 10% of the applied amount. bayer.com

Volatilization and Atmospheric Transport Modeling of this compound

The potential for this compound to volatilize from soil or water surfaces and undergo long-range atmospheric transport is considered low. This is based on its key physicochemical properties.

Aclonifen has a very low vapor pressure of 1.6 x 10⁻⁵ Pa at 20°C and a low Henry's Law Constant of 3.0 x 10⁻³ Pa·m³/mol at 20°C. apvma.gov.aubayer.com These values indicate that volatilization from both soil and water is not a significant dissipation route. bayer.comeuropa.eu Consequently, long-range atmospheric transport is considered to be an insignificant contributor to surface water concentrations. bayer.com Any atmospheric transport that does occur is more likely to be associated with wind erosion of soil particles to which the compound is adsorbed, rather than through volatilization of the compound itself. herts.ac.uk

Table 2: Physicochemical Properties of Aclonifen Relevant to Volatilization Data presented is for the parent compound, Aclonifen, and is considered representative for this compound.

PropertyValueImplication for VolatilizationSource
Vapor Pressure (at 20°C)1.6 x 10⁻⁵ PaLow volatility apvma.gov.aubayer.com
Henry's Law Constant (at 20°C)3.0 x 10⁻³ Pa·m³/molLimited volatilization from water apvma.gov.aubayer.com

Terrestrial and Aquatic Dissipation Kinetics of this compound in Model Ecosystems

The dissipation of this compound in both terrestrial and aquatic environments is a moderately slow process, primarily driven by microbial degradation in soil and sediment.

Terrestrial Dissipation: In laboratory soil studies, aclonifen metabolizes at a moderate rate, with half-life (DegT50) values at 20°C ranging from 35.3 to 252.3 days, with a geometric mean of 79.1 days. bayer.com Field dissipation studies conducted across various European sites showed moderate degradation rates, with Dissipation Time 50% (DT50) values ranging from 31.8 to 196.8 days. bayer.com The degradation is largely microbially mediated, as the compound is relatively stable under sterile conditions. bayer.com The primary metabolic pathway involves the formation of non-extractable (bound) residues, which can account for a significant portion of the applied compound over time. bayer.comeuropa.eu Despite the potential for persistence, field studies over three years have not shown an accumulation of aclonifen residues in soil with annual applications. bayer.com

Table 3: Dissipation Half-Life (DT50) of Aclonifen in Environmental Compartments Data presented is for the parent compound, Aclonifen, and is considered representative for this compound.

EnvironmentDT50 / DegT50 Range (days)Key FactorsSource
Laboratory Soil (Aerobic)35.3 - 252.3Microbial degradation bayer.com
Field Soil31.8 - 196.8Climate, soil properties, microbial activity bayer.com
Water-Sediment System (Total)Geometric Mean: 14.4Adsorption to sediment, microbial degradation bayer.com

Biotransformation and Metabolic Pathway Elucidation Using Aclonifen D5 in Non Human Biological Systems

Microbial Degradation Pathways and Metabolite Identification with Aclonifen-d5 in Soil and Water

Studies utilizing isotopically labeled aclonifen (B195272) have been crucial in understanding its behavior in soil and water systems, where microbial activity is the primary driver of degradation. Research shows that aclonifen is moderately persistent in soil, with its degradation rate being significantly faster under anaerobic, flooded conditions compared to aerobic conditions europa.eu.

The primary microbial degradation pathway involves the transformation of aclonifen into various metabolites, which then become strongly bound to the soil matrix, forming non-extractable residues (NERs) europa.eu. Studies conducted with sterilized soil confirm that the formation of these bound residues is a result of microbial transformation of aclonifen, rather than the binding of the parent molecule itself europa.eu. This process is significant, with NERs accounting for a large percentage of the initially applied radioactivity in laboratory studies. Mineralization to carbon dioxide also occurs, though at a low rate europa.eu.

Using tracer compounds like this compound coupled with analytical techniques such as mass spectrometry allows for the definitive identification of metabolites formed during microbial degradation. Several key soil metabolites have been identified through such research mdpi.comherts.ac.uk.

Table 1. Identified Soil Metabolites of Aclonifen
Metabolite NameChemical Name
-3-amino-2-chloro-4-nitrophenol
-3-chloro-4-phenoxybenzene-1,2-diamine
-4-(3-amino-2-chloro-4-nitrophenoxy)phenol
-3,4-diamino-2-chlorophenol

Plant Uptake, Translocation, and Metabolic Profiling Research Utilizing this compound

The use of this compound as a tracer is fundamental to investigating its uptake, translocation, and metabolism within various plant species. These studies are essential for understanding the mechanisms of herbicide selectivity and tolerance.

Research has shown that aclonifen is absorbed by plant roots and can be translocated to the aerial parts via the xylem researchgate.net. However, the extent of this translocation and subsequent metabolism varies significantly between plant species, which is a key determinant of their tolerance.

In tolerant crops like sunflower, aclonifen is rapidly transformed into polar, hydrophilic derivatives, primarily through conjugation internationalscholarsjournals.comacademicjournals.org. These conjugated metabolites are then sequestered within the root system, severely restricting their translocation to the shoots, leaves, and seeds internationalscholarsjournals.comacademicjournals.orgresearchgate.net. This efficient detoxification and sequestration mechanism explains the high selectivity of aclonifen in sunflowers internationalscholarsjournals.comresearchgate.net.

Metabolic profiling studies, which rely on labeled compounds, have been conducted in various crops, including wheat, potatoes, and peas, to identify the biotransformation products internationalscholarsjournals.com. In wheat, for example, while the parent aclonifen is present, a significant portion is converted into various metabolites.

Table 2. Aclonifen and its Metabolites in Wheat Forage
CompoundDescription
AclonifenParent Compound
Metabolite D5A malonylglucosidyl conjugate of RPA407074 / AE 0561851

In Vitro Biotransformation Studies in Non-Mammalian Systems Using this compound as a Tracer

In vitro studies using non-mammalian systems, such as microbial cultures isolated from soil, provide a controlled environment to investigate the specific biotransformation capabilities of microorganisms. This compound is a powerful tool in these assays, enabling precise measurement of the degradation of the parent compound and the formation of metabolites over time.

Research involving the incubation of aclonifen with isolated soil bacteria and fungi in liquid media has demonstrated significant microbial degradation capabilities researchgate.netaloki.hu. Mixed consortia of bacteria and fungi have been shown to be particularly effective at breaking down the herbicide researchgate.netaloki.hu. The efficiency of this biotransformation can be quantified by measuring parameters such as the reduction in the active ingredient concentration, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) researchgate.netaloki.hu.

For example, one study found that a mixed culture of bacteria and fungi could achieve substantial degradation of aclonifen within days in a liquid medium researchgate.netaloki.hu.

Table 3. In Vitro Aclonifen Degradation by Microbial Consortia in Liquid Culture (5-Day Period)
Microbial CultureDegradation (% Reduction in COD)
Bacteria Mix90%
Fungi Mix91%
Bacteria + Fungi Mix93%

Data sourced from Erguven et al. (2016) researchgate.netaloki.hu.

These in vitro systems, traced with this compound, are invaluable for identifying the specific microbial species responsible for biotransformation and for elucidating the enzymatic pathways involved in the degradation process researchgate.net. Furthermore, enzymatic extracts from tolerant plants, such as sunflower, can be used in in vitro assays to study conjugation reactions, demonstrating the rapid transformation of aclonifen into polar derivatives internationalscholarsjournals.com.

Mechanistic Investigations and Kinetic Isotope Effects with Aclonifen D5

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating chemical and biological reaction mechanisms. symeres.com By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions on a molecule, researchers can trace the metabolic fate of the compound and identify bond-cleavage steps. nih.gov The incorporation of deuterium does not fundamentally alter the chemical properties of the molecule but does provide a mass signature that can be tracked using mass spectrometry. symeres.com

In the context of Aclonifen (B195272), a nitrophenyl ether herbicide, degradation in the environment is known to occur through processes such as microbial degradation and photolysis. mdpi.comresearchgate.net Studies on the unlabeled compound have identified that its metabolism is largely microbially mediated. bayer.com The use of Aclonifen-d5, where deuterium atoms are placed on the phenyl rings, could help to pinpoint the initial sites of enzymatic attack. For example, if a carbon-deuterium bond is broken during a rate-determining step of a hydroxylation reaction, a common initial step in pesticide metabolism, a kinetic isotope effect would be observed. This would provide strong evidence for the specific C-H bond involved in the reaction mechanism.

While specific studies on this compound for this purpose are not detailed in available literature, the general methodology is a cornerstone of mechanistic biochemistry and environmental chemistry. nih.gov

Quantification of Kinetic Isotope Effects in Biotic and Abiotic Degradation Processes

The kinetic isotope effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its heavier isotopes. gwadi.org The magnitude of the KIE can provide valuable information about the transition state of the rate-limiting step of a reaction. In environmental science, measuring the KIE during the degradation of a contaminant can help to distinguish between different degradation pathways (e.g., biotic versus abiotic) and to quantify the extent of degradation in the field. nih.gov

For Aclonifen, degradation can occur through various processes, each with a potentially distinct KIE. For instance, the microbial degradation of Aclonifen in soil and sediment systems involves complex enzymatic reactions. mdpi.comaloki.hu If this compound were used in laboratory degradation studies, the rate of degradation of the deuterated form could be compared to the non-deuterated form. A significant difference in these rates (a KIE > 1) would indicate that a C-H bond is broken in the rate-determining step.

The table below illustrates hypothetical degradation rate constants for Aclonifen and this compound to demonstrate how a KIE would be calculated. It is important to note that these are illustrative values, as specific experimental data for this compound is not available in the reviewed literature.

Table 1: Illustrative Degradation Data for KIE Calculation

Compound Degradation Rate Constant (k) (day⁻¹) Kinetic Isotope Effect (kH/kD)
Aclonifen (H) 0.050 2.0

The application of this principle has been demonstrated for other classes of pesticides, where it has been used to assess biodegradation. researchgate.net The lack of specific KIE data for Aclonifen represents a knowledge gap in understanding its environmental degradation mechanisms at a molecular level.

Isotopic Fractionation Studies in Environmental Cycling

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. gwadi.org During environmental processes such as degradation, sorption, and transport, the ratio of heavy to light isotopes in a population of contaminant molecules can change. researchgate.net Compound-Specific Isotope Analysis (CSIA) is a technique used to measure these changes in isotopic composition (e.g., δ¹³C, δ²H) to provide insights into the fate and transport of contaminants in the environment. nih.gov

For Aclonifen, microbial degradation in soil and aquatic systems is a key process influencing its persistence. mdpi.combayer.com As microorganisms preferentially metabolize molecules with lighter isotopes, the remaining pool of Aclonifen would become progressively enriched in heavier isotopes (e.g., ¹³C and ²H). By tracking the isotopic signature of Aclonifen at a contaminated site over time, it is possible to quantify the extent of in-situ biodegradation.

While studies have investigated the degradation rates of Aclonifen in various environmental compartments, research on its isotopic fractionation is not found in the available literature. bayer.comeuropa.eu Such studies, potentially using this compound as a standard for precise quantification, could help to differentiate between degradation and other non-destructive removal processes like sorption to sediment, which typically cause minimal isotopic fractionation. fytoweb.be This would allow for a more accurate assessment of the natural attenuation of Aclonifen in the environment.

The table below presents a hypothetical scenario of isotopic enrichment during biodegradation to illustrate the concept.

Table 2: Hypothetical Isotopic Fractionation of Aclonifen during Biodegradation

Degradation (%) δ²H of remaining Aclonifen (‰ vs. VSMOW)
0 -50
25 -35
50 -10

This type of data, though not yet available for Aclonifen, is crucial for validating field-scale bioremediation efforts for other contaminants. researchgate.net

Emerging Research Frontiers and Methodological Advancements in Aclonifen D5 Studies

Application of Multi-Omics Technologies in Conjunction with Isotopic Tracing for Holistic Pathway Mapping

Understanding the toxicological impact of a pesticide requires more than just measuring its concentration; it demands a deep insight into its interaction with biological systems. Multi-omics technologies—which include genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view by simultaneously measuring changes across multiple layers of biological organization. acs.orgnih.gov The integration of these powerful techniques with isotopic tracing using compounds like Aclonifen-d5 represents a new frontier in ecotoxicology. frontiersin.orgufz.de

In this approach, an organism or ecosystem is exposed to the labeled herbicide. Because this compound acts as a tracer, researchers can follow its uptake, distribution, metabolism, and excretion with high precision. clearsynth.com By concurrently applying multi-omics analyses, scientists can directly link the presence of the herbicide and its transformation products to specific biological responses. ufz.de For example:

Metabolomics can identify the specific metabolic byproducts of Aclonifen (B195272), revealing its degradation pathway within an organism.

Transcriptomics (analysis of RNA) can show which genes are turned on or off in response to the chemical's presence.

Proteomics can reveal changes in protein expression, indicating which cellular functions are being disrupted or activated.

This integrated approach allows for a comprehensive mapping of the adverse outcome pathway (AOP), connecting the molecular initiating event (e.g., Aclonifen binding to its target enzyme) to the subsequent cascade of cellular and physiological effects. acs.org Using an isotopic tracer like this compound is critical because it provides the direct chemical evidence to link cause (the pesticide) and effect (the multi-omics response), moving beyond mere correlation to establish causality. nih.gov

Table 2: Role of Multi-Omics in this compound Research
Omics TechnologyBiological Molecules StudiedInformation Gained in Conjunction with this compound Tracing
Genomics DNAIdentifies genetic predispositions or mutations that may affect sensitivity to Aclonifen. acs.org
Transcriptomics RNA (Gene expression)Reveals the genes and regulatory pathways that are activated or suppressed upon exposure to Aclonifen. ufz.de
Proteomics ProteinsMaps changes in protein production, providing insight into cellular stress responses and functional disruption caused by the herbicide. frontiersin.org
Metabolomics MetabolitesTracks the metabolic fate of this compound, identifying its biotransformation products while also detecting perturbations in endogenous metabolic pathways. nih.gov

Computational Modeling and Simulation Approaches for Predicting this compound Behavior

Computational models are powerful tools for predicting the environmental fate and transport of pesticides like Aclonifen. jrfglobal.com These in silico models simulate complex processes to estimate how a chemical will behave when released into the environment, including its distribution in soil, water, and air, its persistence, and its potential for leaching into groundwater. mdpi.comwur.nl

Several models are used in pesticide risk assessment:

PEARL (Pesticide Emission Assessment at Regional and Local scales): Simulates pesticide behavior in the soil-plant system, including leaching and volatilization. wur.nl

TOXSWA (TOXic substances in Surface Waters): Models the fate of pesticides in small surface water bodies, considering processes like degradation and adsorption to sediment. mdpi.com

PWC (Pesticide in Water Calculator): An ecosystem model used to estimate pesticide concentrations in water bodies following applications. mdpi.com

While these models predict the behavior of the parent compound, Aclonifen, the data obtained from studies using this compound are invaluable for their validation and refinement. jrfglobal.comportico.org Accurate experimental data on degradation rates, soil sorption, and metabolism—quantified with high precision using this compound as an internal standard—provide the real-world ground-truthing necessary to parameterize and test the models. metu.edu.tr By comparing the model's predictions with robust empirical data, scientists can improve the accuracy of these computational tools, leading to more reliable environmental risk assessments. jrfglobal.com

Table 3: Computational Models for Predicting Pesticide Behavior
Model NameFocus AreaPredicted ProcessesRelevance of this compound Data
PEARL Soil-plant systemsLeaching to groundwater, volatilization, persistence in soil. wur.nlProvides accurate soil degradation and sorption data for model input and validation.
TOXSWA Edge-of-field surface watersTransport, degradation, photolysis, and transformation in water. mdpi.comOffers precise measurements of Aclonifen's half-life in aquatic systems.
KABAM Aquatic food chainsBioaccumulation in aquatic organisms. mdpi.comHelps verify bioaccumulation factors by enabling accurate measurement in tissues.
Fugacity Models Multimedia environmentsDistribution and partitioning between air, water, soil, and sediment. jst.go.jpValidates partition coefficients (e.g., Kow, Koc) used as key model parameters.

Future Directions in Environmental Monitoring and Analytical Method Development Utilizing Deuterated Analogs

The future of environmental monitoring is driven by the need to detect a wider array of contaminants at increasingly lower concentrations, often in highly complex matrices. wiley.comgcms.cz Deuterated analogs like this compound are set to play an even more critical role in meeting these challenges. clearsynth.commdpi.com

Future analytical methods will continue to push the boundaries of sensitivity and throughput. The reliability of these methods will hinge on the availability and proper use of high-quality internal standards. resolvemass.ca this compound and other deuterated compounds are essential for:

Method Harmonization: Ensuring that results from different laboratories and studies are comparable, which is vital for large-scale environmental monitoring programs and regulatory compliance. acs.org

Quantification of Transformation Products: As concern grows over the environmental impact of pesticide metabolites, deuterated standards for these compounds will be needed to accurately track their formation and persistence.

Non-target and Suspect Screening: In HRMS-based screening for unknown contaminants, deuterated standards help to assess the performance of the analytical system and provide confidence in the semi-quantification of tentatively identified compounds. wiley.com

Ensuring Accuracy in Complex Matrices: The analysis of challenging samples such as biota, sediment, and sludge is prone to significant matrix effects. nih.gov The use of deuterated internal standards is one of the most effective strategies to ensure accurate quantification in such samples. clearsynth.commdpi.com

The development and application of deuterated analogs are fundamental to advancing the field of analytical and environmental chemistry. They are not merely consumables but key enabling tools that underpin the quality, accuracy, and reliability of data used for environmental protection and risk assessment. nih.govresolvemass.ca

Table 4: Future Applications of Deuterated Analogs in Environmental Analysis
Application AreaBenefit of Using Deuterated Analogs (e.g., this compound)
Regulatory Monitoring Ensures high data quality and legal defensibility for compliance with environmental standards (e.g., EU Water Framework Directive). gcms.cz
Food Safety Provides accurate quantification of pesticide residues in diverse food commodities, from fruits to complex processed foods. wiley.comresearchgate.net
Ecotoxicology Research Enables precise tracing of pollutants and their metabolites in organisms to understand toxicity mechanisms. frontiersin.org
Remediation Studies Accurately monitors the degradation of pollutants during bioremediation or chemical treatment processes. aloki.hu
Proficiency Testing Used to prepare quality control materials to validate the performance of analytical laboratories. thermofisher.com

Q & A

Q. What are the critical physicochemical parameters of Aclonifen-d5 that influence its application in experimental studies?

this compound (C₁₂H₄D₅ClN₂O₃, MW 269.7) is a deuterated herbicide analog used primarily as an internal standard in analytical chemistry. Key parameters include isotopic purity (≥98%), storage conditions (2–8°C), and solubility in organic solvents like acetonitrile. Researchers must validate these properties using nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment verification .

Q. How should this compound be stored and handled to maintain integrity in long-term studies?

Store in airtight, light-protected containers at 2–8°C. Conduct accelerated stability studies under controlled temperatures (e.g., 25°C, 40°C) and humidity levels (60–80%), with periodic HPLC analysis to monitor purity. Degradation kinetics should be modeled using first-order rate equations, and results compared against non-deuterated analogs to assess isotopic stability .

Q. What experimental protocols are recommended for synthesizing this compound with high isotopic purity?

Synthesis involves deuterium exchange reactions or labeled precursor incorporation. Optimize reaction conditions (e.g., solvent: D₂O, catalyst: Pd/C) and validate purity via mass spectrometry (MS) and isotopic ratio analysis. Report yields, side products, and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. How can this compound be characterized for use as an internal standard in environmental residue analysis?

Perform spike-and-recovery experiments in target matrices (soil, water). Calculate recovery rates (%) and relative standard deviations (RSD) across triplicate samples. Use calibration curves with R² ≥ 0.99 to confirm linearity. Cross-validate with non-deuterated Aclonifen to rule out matrix interference .

Advanced Research Questions

Q. What statistical approaches resolve discrepancies in this compound’s environmental half-life across studies?

Apply multivariate regression to account for variables like pH, organic matter content, and microbial activity. Compare degradation rates using ANOVA with post-hoc Tukey tests. For conflicting data, conduct meta-analyses with weighted effect sizes and sensitivity testing to identify outlier conditions .

Q. How can isotopic interference be minimized when quantifying this compound in multi-residue LC-MS/MS methods?

Optimize chromatographic separation using a biphenyl column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). Adjust collision energy (CE) and declustering potential (DP) to distinguish this compound from co-eluting isotopes. Validate using blank matrices spiked with analogs to assess selectivity .

Q. What methodologies validate this compound’s stability in enzymatic degradation assays?

Incubate with liver microsomes or soil enzymes at 37°C. Sample at intervals (0, 6, 12, 24h) and quantify via LC-HRMS. Use kinetic models (e.g., Michaelis-Menten) to derive degradation constants (kₐᵥₐₗ). Compare deuterated vs. non-deuterated forms to assess isotope effects on reaction rates .

Q. How do researchers address isotopic dilution effects in this compound-based quantification during long-term environmental monitoring?

Implement isotope dilution mass spectrometry (IDMS) with correction factors for natural abundance. Calculate dilution errors using the formula:

Error (%)=(1[D5][D0])×100\text{Error (\%)} = \left(1 - \frac{[D_5]}{[D_0]}\right) \times 100

where [D₅] and [D₀] are concentrations of deuterated and non-deuterated forms. Validate with certified reference materials (CRMs) .

Key Research Gaps and Recommendations

  • Degradation Pathways : Compare this compound’s photolytic vs. microbial degradation mechanisms using ¹⁴C-radiotracer studies.
  • Cross-Platform Validation : Harmonize quantification protocols across LC-MS, GC-MS, and immunoassays to reduce inter-lab variability.
  • Ecotoxicity : Assess isotopic effects on non-target species via comparative exposure studies (deuterated vs. non-deuterated forms).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.